4-{5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl}phenol
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Overview
Description
4-{5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl}phenol is a complex organic compound that features a thiazole ring, an oxadiazole ring, and a phenol group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl}phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazonoyl halides with thiosemicarbazides to form the oxadiazole ring . The thiazole ring can be introduced through the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . The final step involves coupling the thiazole and oxadiazole intermediates under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-{5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl}phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and DNA.
Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone contain the oxadiazole ring.
Uniqueness
4-{5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl}phenol is unique due to the combination of the thiazole and oxadiazole rings with a phenol group, which imparts distinct chemical and biological properties
Properties
CAS No. |
867329-92-8 |
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Molecular Formula |
C13H11N3O2S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
4-[5-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl]phenol |
InChI |
InChI=1S/C13H11N3O2S/c1-8-7-19-12(14-8)6-11-15-13(16-18-11)9-2-4-10(17)5-3-9/h2-5,7,17H,6H2,1H3 |
InChI Key |
BYQSWWUCVJLZGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CC2=NC(=NO2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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